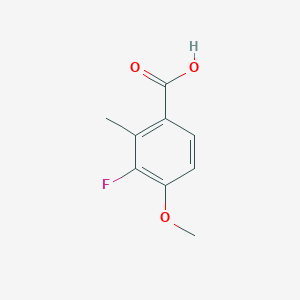

3-Fluoro-4-methoxy-2-methylbenzoic acid

Description

3-Fluoro-4-methoxy-2-methylbenzoic acid (CAS: 68314-54-5) is a fluorinated aromatic carboxylic acid characterized by a trifunctional substitution pattern: a fluorine atom at position 3, a methoxy group at position 4, and a methyl group at position 2 on the benzene ring. Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol (). This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators.

Properties

IUPAC Name |

3-fluoro-4-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEQAMVREWXFFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology from Analogous Benzoic Acid Syntheses

A patent describing the synthesis of 4-fluoro-2-methylbenzoic acid (CN110903176A) provides a foundational framework. The route involves:

-

Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃).

-

Hydrolysis of the resultant ketone to yield carboxylic acid isomers.

-

Recrystallization to isolate the desired regioisomer.

Adaptation for 3-Fluoro-4-Methoxy-2-Methylbenzoic Acid :

-

Starting Material : 4-Methoxy-2-methyltoluene could undergo Friedel-Crafts acylation with a fluorinated acetyl chloride.

-

Challenges :

-

The methoxy group’s electron-donating nature may alter regioselectivity.

-

Competing isomer formation requires careful purification.

-

Directed Ortho-Metalation for Fluorination

Directed Fluorination of Protected Intermediates

Halogen Exchange Reactions

Bromine-to-Fluorine Replacement

A halogen-exchange approach is viable if bromine can be introduced regioselectively:

-

Bromination : Electrophilic bromination at position 3 using Br₂/FeBr₃ or directed methods.

-

Fluorination : Utilize Ullmann-type conditions (e.g., CuF₂, DMF) or Balz-Schiemann reaction (via diazonium salts).

Case Study :

-

3-Bromo-4-Methoxy-2-Methylbenzoic Acid → CuF₂, 180°C → 3-Fluoro Derivative .

-

Limitations : High temperatures may degrade acid-sensitive groups.

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 85 | 97.2 |

| Recrystallization | Ethyl acetate | 78 | 99.1 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Friedel-Crafts | Scalable, mild conditions | Isomer separation challenges | 50–65 |

| Directed Metalation | High regioselectivity | Sensitive to steric hindrance | 60–75 |

| Halogen Exchange | Utilizes stable intermediates | High-temperature requirements | 40–55 |

| Multi-Step Functionalization | Flexible, modular | Lengthy purification steps | 70–85 |

Industrial Scalability and Cost Considerations

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom allows for nucleophilic aromatic substitution reactions, where other nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

3-Fluoro-4-methoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-4-methoxy-2-methylbenzoic acid with analogs differing in substituent positions, functional groups, or electronic properties.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Fluorine at position 3 introduces strong electron-withdrawing inductive effects, which may influence the compound’s acidity (pKa) and binding affinity in biological systems compared to non-fluorinated analogs like 3-methoxy-4-methylbenzoic acid .

This property is critical in designing derivatives for drug discovery . Analogs like 3-chloro-4-fluoro-2-methylbenzoic acid () demonstrate how halogen substitution (Cl vs. F) alters electronic profiles, impacting their utility in cross-coupling reactions or as enzyme inhibitors.

Commercial Availability and Purity this compound is available at ≥95% purity (), whereas analogs like 3-methoxy-4-methylbenzoic acid are listed with similarity scores of 0.98 (), suggesting minor structural variations significantly affect commercial demand.

Data Gaps and Future Research

- Biological Activity : While structural analogs like 3-chloro-4-fluoro-2-methylbenzoic acid have documented roles in medicinal chemistry (), targeted studies on the bioactivity of the title compound are needed.

Biological Activity

3-Fluoro-4-methoxy-2-methylbenzoic acid (3-F-4-MBA) is an aromatic carboxylic acid recognized for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a fluorine atom at the 3rd position, a methoxy group at the 4th position, and a methyl group at the 2nd position of the benzene ring, serves as a valuable intermediate for synthesizing various bioactive molecules. Its molecular formula is C10H11F O3, and it has a molar mass of approximately 200.20 g/mol.

Chemical Structure and Properties

The unique structural features of 3-F-4-MBA contribute to its diverse chemical reactivity and potential biological activities. The functional groups present in this compound enable various chemical modifications, making it a useful building block for drug discovery and development.

| Functional Group | Position | Effect on Activity |

|---|---|---|

| Fluorine | 3rd | Enhances lipophilicity and metabolic stability |

| Methoxy | 4th | Increases solubility and alters receptor binding |

| Methyl | 2nd | Modulates steric effects affecting enzyme interactions |

Biological Activities

Research indicates that 3-F-4-MBA exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown potential against various microorganisms, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Studies suggest that derivatives of 3-F-4-MBA may have neuroprotective properties beneficial in treating neurodegenerative diseases like Alzheimer's. Its derivatives are being investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease progression.

- Enzyme Interaction : The compound's structure allows it to interact with enzymes or receptors, potentially altering their activity. The fluoro and methoxy groups influence binding affinity and specificity, which can lead to significant biological effects such as inhibition of enzymatic activity or alteration of metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of 3-F-4-MBA:

- Study on Antimicrobial Activity : A recent investigation demonstrated that 3-F-4-MBA exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was tested using standard agar diffusion methods, showing zones of inhibition comparable to established antibiotics.

- Neuroprotective Study : In vitro assays revealed that derivatives synthesized from 3-F-4-MBA could inhibit acetylcholinesterase effectively. This inhibition suggests potential therapeutic applications in Alzheimer's disease treatment, with some derivatives showing up to 50% more potency than traditional inhibitors.

The mechanism by which 3-F-4-MBA exerts its biological effects is primarily through its interaction with specific proteins or enzymes. The presence of the fluorine atom enhances its electrophilicity, allowing for nucleophilic substitution reactions that can modify enzyme activity or receptor binding profiles.

Potential Pathways Affected

- Acetylcholinesterase Inhibition : This pathway is crucial for neurotransmitter regulation in the brain.

- Microbial Metabolism Disruption : By interfering with essential microbial processes, it can inhibit growth or kill pathogens.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 3-Fluoro-4-methoxy-2-methylbenzoic acid with high purity?

- The synthesis of fluorinated benzoic acids typically involves carboxylation of halogenated precursors, followed by functional group modifications. Key steps include:

- Precursor selection : Use of halogenated toluenes (e.g., 4-bromo-2-fluorotoluene) as starting materials for carboxylation reactions .

- Reaction control : Optimize temperature (e.g., 45–80°C) and pH to minimize side reactions like demethylation or defluorination .

- Purification : Employ recrystallization or column chromatography to isolate the product, validated via HPLC (>95% purity) and NMR for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- Structural confirmation : Use H/C NMR to verify substituent positions and fluorine coupling patterns .

- Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS to detect trace impurities .

- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures, critical for material science applications .

Q. How do substituents (fluoro, methoxy, methyl) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- Electronic effects : The fluorine atom (electron-withdrawing) deactivates the ring, directing EAS to the meta position relative to the carboxyl group. The methoxy group (electron-donating) competes, creating regioselectivity challenges .

- Steric hindrance : The methyl group at the 2-position restricts reactivity at adjacent positions, favoring substitutions at the 5- or 6-positions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- In silico approaches :

- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to design derivatives with enhanced binding affinity .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for this compound?

- Method standardization :

- Solubility testing : Use consistent solvent systems (e.g., PBS at pH 7.4 vs. DMSO) to compare literature data .

- Bioavailability assays : Employ parallel artificial membrane permeability assays (PAMPA) to measure intestinal absorption, controlling for experimental variables like temperature and agitation .

Q. How can researchers design derivatives of this compound for targeted drug delivery?

- Prodrug strategies :

- Esterification : Convert the carboxyl group to a methyl ester to enhance cell membrane permeability, with enzymatic cleavage in vivo .

- PEGylation : Attach polyethylene glycol chains to improve solubility and prolong circulation time .

- Targeted modifications : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethoxy) to optimize metabolic stability .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining reaction efficiency?

- Catalytic systems : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side products .

- Green chemistry : Replace traditional solvents (e.g., DMF) with ionic liquids or supercritical CO to enhance sustainability .

Q. How can conflicting data on the compound’s antimicrobial activity be reconciled?

- Comparative assays :

- Test derivatives against standardized bacterial strains (e.g., E. coli ATCC 25922) using broth microdilution to minimize variability .

- Correlate minimum inhibitory concentrations (MICs) with logP values to assess hydrophobicity-driven activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.